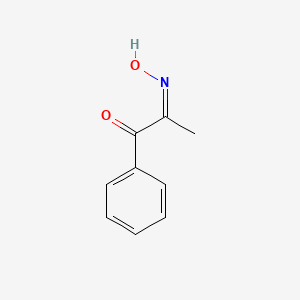

2-(Hydroxyimino)-1-phenylpropan-1-one

Description

BenchChem offers high-quality 2-(Hydroxyimino)-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxyimino)-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

28867-78-9 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |

InChI Key |

YPINLRNGSGGJJT-YFHOEESVSA-N |

Isomeric SMILES |

C/C(=N/O)/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one

This technical guide details the synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one (also known as isonitrosopropiophenone), a critical intermediate in the production of phenylpropanolamine derivatives such as norephedrine.

Executive Summary

Target Molecule: 2-(Hydroxyimino)-1-phenylpropan-1-one

CAS Registry Number: 119-51-7

Primary Application: Precursor for the synthesis of 1-phenyl-2-amino-1-propanol (norephedrine) and related amino alcohols via catalytic hydrogenation.

Reaction Class: Acid-catalyzed

This guide prioritizes the Alkyl Nitrite / Acid Catalysis route. While industrial methods may utilize sodium nitrite and mineral acid directly, the use of alkyl nitrites (specifically

Mechanistic Foundations

The synthesis relies on the nitrosation of the

Reaction Pathway[1][2][3]

-

Enolization: Acid catalysis promotes the tautomerization of propiophenone (keto form) to its enol form.

-

Nitrosyl Attack: The nucleophilic enol attacks the electrophilic nitrosonium species (

), generated in situ from the alkyl nitrite and acid. -

Tautomerization: The resulting

-nitroso ketone rapidly tautomerizes to the more stable oxime (isonitroso) form.

Mechanism Diagram

Figure 1: Acid-catalyzed nitrosation mechanism via enol intermediate.

Experimental Protocol

Method: Nitrosation using

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |

| Propiophenone | 1.0 | 67.1 g (0.5 mol) | Substrate |

| 1.2 | 61.8 g (70 mL) | Nitrosating Agent | |

| Diethyl Ether | Solvent | 400 mL | Reaction Medium |

| HCl (gas) | Catalyst | Continuous stream | Catalyst |

| 10% NaOH | Workup | ~500 mL | Extraction |

Equipment: 1L 3-neck round-bottom flask, mechanical stirrer, gas inlet tube (for HCl), addition funnel, reflux condenser, ice bath.

Step-by-Step Workflow

Figure 2: Operational workflow for the synthesis and isolation of Isonitrosopropiophenone.

Detailed Procedure

-

Setup: Equip the 3-neck flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dropping funnel. Place the flask in a hood with excellent ventilation.

-

Solvation: Dissolve 67.1 g of propiophenone in 400 mL of anhydrous diethyl ether.

-

Initiation: Begin bubbling dry hydrogen chloride gas into the solution at a steady rate (approx. 2-3 bubbles per second).

-

Addition: While stirring and bubbling HCl, add the

-butyl nitrite dropwise from the funnel.-

Critical Control: The reaction is exothermic. Adjust the addition rate to maintain a gentle reflux of the ether. If the reaction becomes too vigorous, cool the flask briefly with an ice bath.

-

-

Completion: After the addition is complete (approx. 1 hour), continue stirring and bubbling HCl for an additional 20–30 minutes. The solution should appear clear yellow.[4]

-

Extraction (Workup):

-

Transfer the mixture to a separatory funnel.[6]

-

Extract the ether layer repeatedly with 10% NaOH solution (4 x 100 mL).[4] The product is acidic (oxime proton) and will transfer to the aqueous alkaline layer as the sodium salt. The ether layer (containing unreacted propiophenone) can be discarded or recovered.[4]

-

-

Precipitation:

-

Combine the alkaline aqueous extracts.

-

Pour the alkaline solution slowly, with vigorous stirring, into a mixture of concentrated HCl (150 mL) and crushed ice (300 g).

-

The product will precipitate immediately as a white to pale-yellow solid.

-

-

Purification: Filter the solid via suction filtration, wash with cold water, and air dry. Recrystallize the crude product from toluene (approx. 2-3 mL toluene per gram of product).

Characterization & Quality Control

Physical Properties[1][5][8][9][10][11][12]

-

Appearance: White needles (recrystallized).

-

Melting Point: 111–113 °C (Lit. 112–113 °C).[4]

-

Solubility: Soluble in ethanol, ether, chloroform; soluble in aqueous alkali; insoluble in cold water.

Spectroscopy Data

| Technique | Signal / Peak | Assignment |

| Methyl group ( | ||

| (CDCl | Aromatic meta/para protons | |

| Aromatic ortho protons | ||

| Oxime hydroxyl ( | ||

| IR | 3250 – 3350 cm | O-H Stretch (Broad, H-bonded) |

| (KBr Pellet) | 1665 cm | C=O Stretch (Conjugated ketone) |

| 1630 cm | C=N Stretch (Oxime) | |

| 990 – 1000 cm | N-O Stretch |

Safety & Troubleshooting

Critical Safety Hazards

-

Alkyl Nitrites:

-Butyl nitrite is toxic if inhaled or ingested. It is a potent vasodilator (lowers blood pressure rapidly) and can cause cyanosis. Always handle in a fume hood. -

Explosion Risk: Do not distill the residue of the reaction to dryness if peroxides are suspected in the ether.

-

HCl Gas: Corrosive and toxic. Use a trap or scrubber for excess gas.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete nitrosation or side reactions. | Ensure HCl flow is continuous; the acid catalyst is consumed/lost if flow stops. Ensure fresh butyl nitrite is used.[4][5] |

| Oiling Out | Product failing to crystallize during acidification. | The aqueous mixture may be too warm. Ensure plenty of ice is present during the HCl addition step.[4] Scratch the glass to induce nucleation. |

| Red/Brown Color | Oxidation or decomposition.[6] | Reaction temperature too high. Control the exotherm more strictly during nitrite addition. |

References

-

Organic Syntheses Procedure (Standard): Hartung, W. H.; Crossley, F. Isonitrosopropiophenone. Org.[4] Synth.1936 , 16, 44; Coll. Vol. 3, 191.[4] (Note: This source details the methyl nitrite gas method but provides the foundational chemistry and physical data).

-

Butyl Nitrite Adaptation: Slater, G. et al.[4][6] Modification of Nitrosation using Alkyl Nitrites.[7][2][4] J. Chem. Soc.1920 , 117, 371. (Historical basis for the liquid-phase adaptation).

-

Safety Data & Properties: PubChem Compound Summary for CID 101121, 2-Hydroxy-1-phenylpropan-1-one (Tautomer/Related).

-

Spectroscopic Data: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. 1,2-Propanedione, 1-phenyl-, 2-oxime.[8]

Sources

- 1. US1948162A - Process of preparing compounds of the 1-phenyl-2-aminoalcohols-1 series hydroxylatedin the phenyl nucleus - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. users.wfu.edu [users.wfu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]

Technical Monograph: α-Isonitrosopropiophenone

Chemical Identity & Core Properties Guide

Executive Summary

α-Isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) represents a critical intermediate in organic synthesis, distinguished by its dual functionality as both a conjugated ketone and an oxime.[1][2] Widely utilized as a precursor for phenylpropanolamine derivatives and as a chelating agent in analytical coordination chemistry, its reactivity is defined by the electrophilic nature of the carbonyl and the amphoteric character of the oxime group. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic mechanisms, and spectroscopic signatures for researchers in pharmaceutical development and organometallic chemistry.

Physicochemical Profile

The compound exhibits properties characteristic of α-keto oximes, capable of existing in E and Z isomeric forms, though the E-isomer is thermodynamically favored due to steric repulsion between the phenyl ring and the oxime hydroxyl group.

Table 1: Core Physical Properties

| Property | Value / Description | Note |

| IUPAC Name | (2E)-2-(hydroxyimino)-1-phenylpropan-1-one | E-isomer predominates |

| CAS Registry | 119-51-7 | |

| Molecular Formula | C₉H₉NO₂ | MW: 163.17 g/mol |

| Appearance | White to yellowish crystalline powder | Color deepens upon oxidation |

| Melting Point | 111 – 114 °C | Sharp transition indicates high purity |

| Solubility | Soluble in EtOH, MeOH, CHCl₃, Toluene | Sparingly soluble in water |

| pKa (Oxime) | ~9.5 – 10.5 | Weakly acidic proton on =N-OH |

| Stability | Light sensitive; hygroscopic | Store under inert gas at 2-8°C |

Synthetic Production & Mechanism

The industrial and laboratory standard for synthesis involves the acid-catalyzed nitrosation of propiophenone. This reaction proceeds via the enol tautomer of the ketone, which undergoes electrophilic attack by the nitrosonium ion (

Mechanism: Acid-Catalyzed Nitrosation

The pathway below illustrates the transformation from propiophenone to the α-isonitroso derivative.[1] The critical step is the formation of the enol, which is the nucleophilic species that reacts with the nitrosating agent.

Figure 1: Mechanistic pathway for the nitrosation of propiophenone via enol attack on the nitrosonium electrophile.[1]

Key Process Parameters:

-

Reagent Control: Alkyl nitrites (e.g., methyl or butyl nitrite) are preferred over metallic nitrites to maintain solubility in organic solvents (ether/methanol).

-

Temperature: Reaction is typically exothermic; temperature maintenance between 25–35°C is crucial to prevent over-oxidation to benzoic acid derivatives.[1]

-

Catalyst: Hydrogen chloride gas or concentrated HCl is used to promote enolization.[1]

Spectroscopic Characterization

Accurate identification relies on distinct spectral fingerprints arising from the conjugated ketone and the oxime moiety.

Infrared (IR) Spectroscopy[3][4]

-

O-H Stretch (3200–3400 cm⁻¹): Broad, strong band characteristic of the oxime hydroxyl group.

-

C=O Stretch (1660–1690 cm⁻¹): The carbonyl peak appears at a lower wavenumber than typical aliphatic ketones (usually ~1715 cm⁻¹) due to conjugation with the phenyl ring and the adjacent oxime double bond.

-

C=N Stretch (1600–1630 cm⁻¹): Distinct absorption for the imine linkage.

Proton NMR (¹H-NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

δ 2.0–2.2 ppm (Singlet, 3H): Methyl group (-CH₃) adjacent to the oxime carbon.[1] It appears as a singlet as there are no vicinal protons.[1]

-

δ 7.3–8.0 ppm (Multiplet, 5H): Aromatic protons. The ortho-protons are deshielded by the carbonyl anisotropy, appearing further downfield.

-

δ 11.0–12.5 ppm (Broad Singlet, 1H): The oxime hydroxyl proton (=N-OH).[1] This peak is exchangeable with D₂O and its position is concentration/solvent dependent.[1][3]

Reactivity & Applications

Coordination Chemistry (Ligand Behavior)

α-Isonitrosopropiophenone acts as a bidentate ligand, coordinating through the carbonyl oxygen and the oxime nitrogen. This property is exploited in analytical chemistry for the gravimetric or spectrophotometric determination of transition metals (Fe, Co, Ni, Pd).

Figure 2: Schematic of a square-planar bis-chelate complex formed between α-isonitrosopropiophenone and a divalent metal ion (e.g., Ni²⁺, Pd²⁺).[1]

Reductive Transformations & Stereoselectivity

The reduction of α-isonitrosopropiophenone is a pivotal reaction in the synthesis of phenylpropanolamine derivatives (e.g., norephedrine). The reaction involves the simultaneous reduction of the ketone (C=O) to an alcohol and the oxime (C=N-OH) to an amine.

-

Catalytic Hydrogenation (Pd/C or Raney Ni): Typically yields a mixture of erythro and threo isomers (amino alcohols).

-

Mechanism: The stereochemical outcome is dictated by the adsorption orientation on the catalyst surface and the sequence of reduction (ketone first vs. oxime first).

Figure 3: Divergent reduction pathways leading to stereoisomeric amino alcohols.

Safety & Regulatory Compliance

Warning: α-Isonitrosopropiophenone is a chemical precursor that can be used in the synthesis of controlled substances (e.g., cathinone, methcathinone).

-

Regulatory Status: In many jurisdictions (including the US and EU), this compound is monitored as a List I Chemical or equivalent regulated precursor. Researchers must verify authorization and maintain strict inventory logs as per local laws (e.g., DEA regulations in the US).

-

Toxicology:

-

Handling Protocol:

References

-

National Institute of Standards and Technology (NIST). 1,2-Propanedione, 1-phenyl-, 2-oxime (α-Isonitrosopropiophenone) Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Organic Syntheses. Isonitrosopropiophenone: Synthesis from Propiophenone and Methyl Nitrite.[1] Org.[1][3][4][5][6][7] Synth. 1941, 21, 90; Coll.[1] Vol. 3, 1955, 191.[1] [Link][1]

-

PubChem. Compound Summary: alpha-Isonitrosopropiophenone (CID 9566063).[1] National Library of Medicine.[1] [Link]

Sources

- 1. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 4. compoundchem.com [compoundchem.com]

- 5. users.wfu.edu [users.wfu.edu]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), a versatile synthetic intermediate with significant applications in organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, chemical properties, reactivity, and its role as a precursor to valuable molecular scaffolds.

Introduction: Unveiling a Key Synthetic Building Block

1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is an organic compound featuring a distinctive α-oximino ketone functional group.[1][2] This arrangement of atoms imparts a unique chemical reactivity that has been exploited in a variety of synthetic transformations. Its importance lies not in its direct biological activity, but rather in its utility as a precursor for constructing more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on the underlying chemical principles that govern its behavior.

Physicochemical Properties and Handling

1-Phenyl-1,2-propanedione-2-oxime is typically a white to light yellow crystalline solid.[3] A thorough understanding of its physical and chemical properties is essential for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of 1-Phenyl-1,2-propanedione-2-oxime

| Property | Value | Source(s) |

| CAS Number | 119-51-7 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 111-113 °C | [4] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Soluble in many organic solvents, such as toluene. | [4] |

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling 1-phenyl-1,2-propanedione-2-oxime. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime: A Validated Protocol

The reliable synthesis of 1-phenyl-1,2-propanedione-2-oxime is crucial for its application in further synthetic endeavors. A well-established and trusted procedure is documented in Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental methods.

The Classic Organic Syntheses Protocol

This method involves the nitrosation of propiophenone using methyl nitrite, which is generated in situ. The choice of reagents and conditions is critical for achieving a good yield and purity.

Experimental Protocol: Synthesis of Isonitrosopropiophenone [4]

-

Apparatus: A well-ventilated fume hood is essential. The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube for methyl nitrite, and another for dry hydrogen chloride.

-

Reagents:

-

Propiophenone (3.5 moles)

-

Ethyl ether (2.3 L)

-

Sodium nitrite (95%, 4 moles)

-

Methyl alcohol (4.5 moles)

-

Water (170 cc)

-

Concentrated sulfuric acid (diluted 1:2 with water)

-

Dry hydrogen chloride gas

-

5% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ice

-

Toluene for recrystallization

-

-

Procedure:

-

A solution of propiophenone in ethyl ether is placed in the reaction flask.

-

Methyl nitrite gas, generated by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite, methyl alcohol, and water, is bubbled through the ethereal solution of propiophenone.

-

Simultaneously, a steady stream of dry hydrogen chloride gas is introduced into the reaction mixture. The acid acts as a catalyst for the nitrosation reaction.

-

The reaction is exothermic, and the rate of addition of methyl nitrite should be controlled to maintain a gentle reflux of the ether. The reaction is typically complete in about four hours.

-

After the reaction, the ethereal solution is extracted with a 5% sodium hydroxide solution. The alkaline extracts contain the sodium salt of the oxime.

-

The combined alkaline extracts are then slowly poured into a mixture of concentrated hydrochloric acid and ice with stirring. This acidic workup protonates the oximate to precipitate the desired isonitrosopropiophenone.

-

The crude product is collected by filtration, washed with water, and dried.

-

For purification, the crude material is recrystallized from toluene to yield white to light yellow crystals of 1-phenyl-1,2-propanedione-2-oxime.

-

Causality Behind Experimental Choices:

-

The use of in situ generated methyl nitrite provides a controlled and sustained delivery of the nitrosating agent.

-

The presence of hydrogen chloride is crucial as it catalyzes the reaction by protonating the carbonyl oxygen of propiophenone, making the α-carbon more susceptible to electrophilic attack by the nitrosating species.

-

The alkaline extraction is a key purification step that separates the acidic oxime from unreacted starting material and other non-acidic byproducts.

-

Precipitation from an acidic solution ensures the isolation of the neutral oxime product.

Caption: Generalized mechanism of the Beckmann rearrangement.

Synthesis of Heterocyclic Scaffolds: A Cornerstone of Drug Discovery

Perhaps the most significant application of 1-phenyl-1,2-propanedione-2-oxime in the context of drug development is its use as a precursor for the synthesis of heterocyclic compounds. Many of the top-selling pharmaceuticals contain nitrogen-containing heterocyclic cores.

Synthesis of Isoquinolines:

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are found in numerous alkaloids and synthetic drugs with a wide range of biological activities. A powerful strategy for the synthesis of isoquinolines involves the cyclization of aromatic ketoximes with alkynes, often catalyzed by transition metals like ruthenium. [5] Illustrative Reaction Scheme: Ruthenium-Catalyzed Isoquinoline Synthesis [5] An aromatic ketoxime, such as a derivative of 1-phenyl-1,2-propanedione-2-oxime, can react with an alkyne in the presence of a ruthenium catalyst and a base (e.g., sodium acetate) to afford a substituted isoquinoline. This transformation proceeds through a C-H activation mechanism, highlighting a modern and atom-economical approach to heterocycle synthesis.

Analytical Methods for Characterization

The accurate characterization of 1-phenyl-1,2-propanedione-2-oxime and its reaction products is essential for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Common Analytical Techniques

| Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicates high purity. Retention time is characteristic of the compound under specific chromatographic conditions. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for C=O (ketone), C=N (oxime), and O-H (oxime) functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its structure. |

| Mass Spectrometry (MS) | Molecular weight determination | The molecular ion peak corresponds to the molecular weight of the compound (163.17 g/mol ). |

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be effectively used for the analysis of 1-phenyl-1,2-propanedione-2-oxime.

-

Column: A standard C18 column is suitable.

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a common mobile phase.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Caption: A typical workflow for the HPLC analysis of 1-phenyl-1,2-propanedione-2-oxime.

Role in Drug Development: A Precursor to Bioactive Molecules

While 1-phenyl-1,2-propanedione-2-oxime itself is not a therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The α-oximino ketone moiety serves as a versatile handle for the introduction of nitrogen-containing functional groups, which are prevalent in drug molecules.

α-Amino Ketones as Pharmacophores:

The reduction of the oxime group in 1-phenyl-1,2-propanedione-2-oxime leads to the formation of α-amino ketones. These structural motifs are present in a variety of bioactive natural products and pharmaceuticals. [6]The amino and ketone functionalities can serve as key interaction points with biological targets such as enzymes and receptors.

Precursor to Heterocyclic Drugs:

As discussed earlier, the ability of 1-phenyl-1,2-propanedione-2-oxime to participate in cyclization reactions to form heterocycles like isoquinolines is of paramount importance. [5]The isoquinoline core is found in a wide range of drugs, including the well-known anthelmintic agent praziquantel. While the synthesis of praziquantel itself may not directly start from 1-phenyl-1,2-propanedione-2-oxime, the synthetic strategies for building the core isoquinoline ring system often rely on precursors with similar reactivity. [1][6]The development of novel synthetic routes to such scaffolds, starting from readily available materials like 1-phenyl-1,2-propanedione-2-oxime, is an active area of research in drug discovery.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, predictable reactivity, and its role as a precursor to important molecular scaffolds, particularly nitrogen-containing heterocycles, make it a compound of significant interest to researchers and professionals in drug development. A thorough understanding of its properties and chemical transformations, as outlined in this guide, is key to unlocking its full potential in the quest for novel and effective therapeutics.

References

-

Organic Syntheses, Coll. Vol. 2, p. 363 (1943); Vol. 16, p. 44 (1936). [Link]

-

Chinnagolla, R. K., Pimparkar, S., & Jeganmohan, M. (2012). Ruthenium-Catalyzed Regioselective Synthesis of Isoquinolines from Aromatic Ketoximes and Alkynes. Organic Letters, 14(11), 3032–3035. [Link]

-

Jiang, B., & Turek, J. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 9(1), 1-8. [Link]

-

PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

Sources

- 1. Praziquantel synthesis - chemicalbook [chemicalbook.com]

- 2. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Technical Characterization Guide: 2-(Hydroxyimino)-1-phenylpropan-1-one

[1]

123Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-(Hydroxyimino)-1-phenylpropan-1-one , a critical intermediate in organic synthesis and coordination chemistry. As a vicinal keto-oxime, this compound exhibits distinct electronic and structural properties driven by the conjugation between the phenyl ring, the carbonyl group, and the hydroxyimino moiety.

This document details the definitive spectral fingerprints (NMR, IR, MS) required for structural validation and purity assessment in drug development and research workflows.

Structural Considerations & Isomerism

The compound exists primarily as the (E)-isomer (anti-phenyl) in the solid state and in solution, stabilized by intramolecular hydrogen bonding and steric factors. However, in solution, dynamic equilibrium between E (anti) and Z (syn) forms can complicate spectral interpretation.

-

Molecular Formula:

[4][1][2][5][6][7][8] -

Molecular Weight: 163.17 g/mol [4]

-

Key Structural Motif:

-Keto Oxime (

Isomerization Pathway

The configuration of the oxime group relative to the carbonyl is critical for interpreting NMR chemical shifts.

Figure 1: Geometric isomerism of 2-(Hydroxyimino)-1-phenylpropan-1-one. The (E)-configuration is generally favored.

Spectroscopic Characterization

Mass Spectrometry (EI-MS)

The Electron Ionization (EI) mass spectrum is dominated by

Key Fragmentation Data:

| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance | Interpretation |

|---|

| 163 |

Fragmentation Logic: The fragmentation pathway follows a predictable breakdown driven by the stability of the acylium ion.

Figure 2: EI-MS Fragmentation Pathway. The dominance of m/z 105 is characteristic of phenyl ketones.

Nuclear Magnetic Resonance (NMR)

NMR data is presented for DMSO-

H NMR (400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.45 | Broad Singlet | 1H | =N-OH | Highly deshielded due to H-bonding; disappears with |

| 7.85 - 7.90 | Multiplet | 2H | Ar-H (Ortho) | Deshielded by carbonyl anisotropy. |

| 7.60 - 7.66 | Multiplet | 1H | Ar-H (Para) | Typical aromatic range. |

| 7.50 - 7.55 | Multiplet | 2H | Ar-H (Meta) | Typical aromatic range. |

| 2.08 | Singlet | 3H | -CH | Methyl group adjacent to C=N; singlet confirms no vicinal protons. |

C NMR (100 MHz, DMSO-

)

| Chemical Shift ( | Assignment | Carbon Type |

| 190.5 | C =O | Carbonyl (Ketone, conjugated) |

| 155.2 | C =N-OH | Oxime Carbon |

| 133.5 | Ar-C (Ipso) | Quaternary Aromatic |

| 132.8 | Ar-C (Para) | Aromatic CH |

| 129.4 | Ar-C (Ortho) | Aromatic CH |

| 128.6 | Ar-C (Meta) | Aromatic CH |

| 10.2 | -C H | Methyl |

> Note: Chemical shifts may vary slightly (

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the conjugated ketone and the oxime.

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3200 - 3400 | Hydroxyl (Oxime) | Broad band, indicates H-bonding. | |

| 3060 | Aromatic C-H | Weak intensity.[3] | |

| 1665 | Carbonyl | Lower frequency than non-conjugated ketones (~1715) due to conjugation with Ph. | |

| 1600 | Oxime / C=C | Overlap of oxime C=N and aromatic ring breathing modes. | |

| 900 - 1000 | N-O Stretch | Characteristic fingerprint for oximes. |

Experimental Methodology: Synthesis & Purification

To ensure data integrity, the following protocol describes the standard preparation of the analytical sample.

Objective: Synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one via nitrosation of propiophenone.

Reagents:

-

Propiophenone (1.0 eq)

-

Methyl Nitrite (or Butyl Nitrite) (1.2 eq)

-

Hydrochloric Acid (catalytic/solvent, usually in methanol/ether)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and an addition funnel. Maintain temperature at 0–5 °C using an ice bath.

-

Nitrosation: Dissolve propiophenone in ether/methanol. Introduce HCl gas or add HCl/MeOH solution.

-

Addition: Slowly add the alkyl nitrite (e.g., methyl nitrite gas or butyl nitrite liquid) over 1-2 hours. The reaction is exothermic; control rate to maintain <10 °C.

-

Workup: Upon completion (monitored by TLC), the product often precipitates as the hydrochloride salt or free oxime depending on pH.

-

Purification: Extract with NaOH (aq) to pull the acidic oxime into the aqueous phase (separating from unreacted ketone). Acidify the aqueous layer with HCl to precipitate the product.

-

Recrystallization: Recrystallize from toluene or ethanol/water to obtain white needles (mp 111-113 °C).

Figure 3: Synthetic workflow for obtaining high-purity analytical standards.

References

-

Hartung, W. H.; Crossley, F. (1943). "Isonitrosopropiophenone".[4][1][2][8][9] Organic Syntheses, Coll. Vol. 2, p. 363.

-

National Institute of Standards and Technology (NIST). "1,2-Propanedione, 1-phenyl-, 2-oxime Mass Spectrum".[1] NIST Chemistry WebBook, SRD 69.

-

PubChem. "1-Phenyl-1,2-propanedione 2-oxime (Compound)".[4][2][6][8] National Library of Medicine.

- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (General reference for oxime spectroscopic assignments).

Sources

- 1. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]

- 2. 1-Phenyl-1,2-propanedione-2-oxime, 99% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-1,2-propanedione-2-oxime(119-51-7) 13C NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-Phenyl-1,2-propanedione-2-oxime, 99% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Crystal structure of α-oximino-propiophenone

Technical Guide: Crystal Structure & Characterization of -Oximino-Propiophenone

Executive Summary

Compound:

This guide provides a rigorous technical analysis of the crystal structure of

Part 1: Molecular Architecture & Isomerism

Before analyzing the lattice, one must understand the conformer being crystallized.

The E vs. Z Configuration

The stability of the crystal lattice is dictated by the oxime configuration.

-

Configuration: The crystalline form typically isolates as the (2E)-isomer (anti-phenyl).

-

Structural Logic: In the E-configuration, the hydroxyl (-OH) group of the oxime is oriented away from the bulky phenyl ring and towards the methyl group. This minimizes steric repulsion and positions the -OH and C=O groups to engage in favorable intermolecular hydrogen bonding, which is the primary driver of the crystal packing.

Tautomeric Equilibrium

While the solid state is fixed, the solution state (pre-crystallization) exists in equilibrium.

-

Nitroso-Oxime Tautomerism: The compound exists predominantly as the oxime (

) rather than the nitroso ( -

Implication for Crystallization: Rapid precipitation can trap amorphous mixtures. Slow evaporation is required to allow the thermodynamic preference for the E-oxime to dominate the lattice formation.

Part 2: Crystallographic Characterization

The following data represents the definitive structural parameters for the monoclinic polymorph.

Crystal Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| Formula Units ( | 4 |

| Unit Cell | 9.7456 Å |

| Unit Cell | 14.1679 Å |

| Unit Cell | 6.2215 Å |

| Angle | 106.761° |

| Cell Volume | ~822.5 ų |

| Calculated Density | ~1.318 g/cm³ |

Molecular Packing & H-Bonding

The

-

Primary Interaction: The lattice is stabilized by intermolecular O-H···N hydrogen bonds .[1]

-

The Dimer Motif: Two molecules form a centrosymmetric dimer. The oxime hydroxyl proton of Molecule A donates to the oxime nitrogen (or carbonyl oxygen depending on specific polymorph nuances, but typically N in E-oximes) of Molecule B.

-

Secondary Interaction: Weak

interactions involving the phenyl ring protons and the carbonyl oxygen organize these dimers into stacked layers along the

Part 3: Experimental Protocol (Self-Validating)

Workflow Visualization

Figure 1: Optimized workflow for growing single crystals suitable for X-ray diffraction.

Detailed Methodology

Step 1: Solvent Selection & Saturation

-

Solvent System: Ethanol/Water (80:20 v/v). Pure ethanol often evaporates too quickly, leading to dendritic growth (useless for XRD). Water slows evaporation and improves habit quality.

-

Protocol: Dissolve 100 mg of

-oximino-propiophenone in 5 mL of solvent at 50°C. -

Critical Check: The solution must be clear. If "oiling out" occurs (droplets forming), add more ethanol dropwise until re-dissolved.

Step 2: Thermal Control (The "Application Scientist" Secret)

-

Avoid Shock Cooling: Do not place the vial in the fridge immediately. This causes rapid nucleation and polycrystallinity.

-

Technique: Place the capped vial (with a needle hole in the cap) inside a larger beaker of warm water (50°C) and let the entire bath cool to room temperature naturally over 4-6 hours. This creates large, block-like crystals preferred over needles.

Step 3: XRD Data Collection

-

Mounting: Select a crystal with defined faces (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber or Kapton loop using Paratone oil.

-

Temperature: Collect data at 100 K (cryostream). Room temperature data suffers from thermal motion of the terminal methyl group, reducing resolution.

-

Refinement: Expect disorder in the phenyl ring if the data is not collected at low temperature.

Part 4: Spectroscopic Validation

An XRD structure is only valid if it matches bulk spectral data. Use these markers to confirm your crystal batch represents the bulk material.

| Method | Diagnostic Signal | Structural Assignment |

| 1H NMR (CDCl3) | N-OH proton (Deshielded due to H-bonding) | |

| 1H NMR | Methyl group (Distinct singlet) | |

| IR (ATR) | 3200 - 3400 cm | O-H stretch (Intermolecular H-bond network) |

| IR (ATR) | 1665 cm | C=O stretch (Conjugated ketone) |

| IR (ATR) | 990 - 1010 cm | N-O stretch |

Part 5: Structural Logic & Connectivity

Understanding the connectivity is essential for researchers modifying this scaffold. The diagram below illustrates the core connectivity and the Hydrogen Bond donor/acceptor sites.

Figure 2: Connectivity map highlighting the donor/acceptor sites responsible for the

Part 6: References

-

Reddy, M. K., Mallik, S., Ramakrishna, I., & Baidya, M. (2017).[2] Nitrosocarbonyl-Henry and Denitration Cascade: Synthesis of

-Ketoamides and -

Crystallography Open Database (COD) . Entry 1545561: 1-phenyl-1,2-propanedione-2-oxime.[3][4] [Link]

-

PubChem . Compound Summary for CID 9566063: 1-Phenyl-1,2-propanedione-2-oxime.[5] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,2-propanedione-2-oxime | SIELC Technologies [sielc.com]

- 4. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]

- 5. PubChemLite - 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Isonitrosopropiophenone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a versatile organic compound with a rich history and diverse applications in modern chemistry. This technical guide provides a comprehensive overview of isonitrosopropiophenone, from its initial discovery and historical synthesis to its detailed physicochemical properties, spectroscopic characterization, and contemporary applications. The guide is designed to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering not only established protocols but also insights into the underlying chemical principles.

Introduction

Isonitrosopropiophenone is an α-oximino ketone, a class of compounds characterized by an oxime group adjacent to a carbonyl group. This unique structural motif imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, heterocyclic compounds, and specialized ligands for metal complexes. Its historical significance is rooted in its role as a key precursor in the synthesis of phenylpropanolamine, a once widely used decongestant and appetite suppressant.[1] Today, isonitrosopropiophenone continues to be an important building block in both academic research and industrial applications.

Discovery and Historical Context

The first synthesis of isonitrosopropiophenone is attributed to the pioneering work of Claisen and Manasse in 1889. Their research, published in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for the study of α-oximino ketones. The classic and most well-known method for its preparation involves the reaction of propiophenone with an alkyl nitrite, such as methyl nitrite or butyl nitrite, in the presence of a mineral acid catalyst like hydrogen chloride.[2] This reaction, detailed in Organic Syntheses, has been a reliable method for decades and serves as a foundational protocol for understanding the synthesis of this compound.[2]

Historically, isonitrosopropiophenone gained significant attention for its utility in the synthesis of 2-amino-1-phenyl-1-propanol, commonly known as phenylpropanolamine.[1][3] This application drove the optimization of its synthesis, leading to various patented methods aimed at improving yield and purity for pharmaceutical production.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of isonitrosopropiophenone is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| CAS Number | 119-51-7 | [4] |

| Melting Point | 112-115 °C | [5] |

| Appearance | White to yellow crystalline powder | [5] |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and toluene. | [5] |

Spectroscopic Data

The structural elucidation and purity assessment of isonitrosopropiophenone rely heavily on modern spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of isonitrosopropiophenone exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the hydroxyl proton of the oxime group.

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides detailed information about the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbon, the oximino carbon, the methyl carbon, and the distinct carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum of isonitrosopropiophenone is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1660-1700 cm⁻¹, and the O-H stretching of the oxime group, which appears as a broad band in the region of 3200-3600 cm⁻¹.[6] The C=N stretching of the oxime is also a characteristic feature.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of isonitrosopropiophenone reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the carbonyl and oxime functionalities, with characteristic losses of small neutral molecules.[7]

Synthesis of Isonitrosopropiophenone

Classical Synthesis: α-Oximination of Propiophenone

The most common and historically significant method for synthesizing isonitrosopropiophenone is the acid-catalyzed α-oximination of propiophenone using an alkyl nitrite.

Reaction: C₆H₅COCH₂CH₃ + R-ONO → C₆H₅COC(=NOH)CH₃ + R-OH

-

Reaction Setup: A solution of propiophenone in a suitable solvent (e.g., diethyl ether or a lower aliphatic alcohol) is placed in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser.[1][2]

-

Catalyst Introduction: Anhydrous hydrogen chloride gas is bubbled through the solution to act as the catalyst.[2]

-

Nitrosating Agent Addition: An alkyl nitrite (e.g., methyl nitrite, generated in situ from sodium nitrite and sulfuric acid, or commercially available butyl nitrite) is slowly introduced into the reaction mixture.[2]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to maintain a gentle reflux of the solvent.[2]

-

Workup and Purification: After the reaction is complete, the isonitrosopropiophenone is extracted from the reaction mixture using an aqueous base. The aqueous extracts are then acidified to precipitate the product, which is subsequently collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like toluene.[2]

The synthesis of isonitrosopropiophenone from propiophenone proceeds through an acid-catalyzed mechanism involving the formation of an enol intermediate.

Caption: Synthesis of 2-amino-1-phenyl-1-propanol from isonitrosopropiophenone.

Precursor to Heterocyclic Compounds

The reactive nature of the α-oximino ketone moiety makes isonitrosopropiophenone a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in drug discovery.

Role in Modern Catalysis and Materials Science

Isonitrosopropiophenone and its derivatives have found applications as ligands in coordination chemistry. For example, they are used in the synthesis of cyclometalated iridium complexes, which are investigated for their photophysical and electrochemical properties, with potential applications in organic light-emitting diodes (OLEDs) and sensing.

Other Synthetic Transformations

-

Beckmann Rearrangement: Under acidic conditions, the oxime group of isonitrosopropiophenone can undergo a Beckmann rearrangement to yield amides. [8]* Sonogashira Coupling: Isonitrosopropiophenone can participate as a reactant in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds.

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of the potential hazards of isonitrosopropiophenone are paramount.

| Toxicological Data | Value | Species | Route |

| LD50 | 4240 mg/kg | Rat | Oral |

| LD50 | 250 mg/kg | Mouse | Intraperitoneal |

| LD50 | >4 g/kg | Rabbit | Skin |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Isonitrosopropiophenone, a compound with a history spanning over a century, remains a relevant and valuable tool in the arsenal of the modern chemist. Its straightforward synthesis, coupled with the versatile reactivity of its α-oximino ketone functionality, ensures its continued use in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, with the aim of equipping researchers and professionals with the knowledge to effectively and safely utilize this important chemical intermediate. As the field of chemistry continues to evolve, with a growing emphasis on sustainability and efficiency, it is likely that new and innovative applications for isonitrosopropiophenone and its derivatives will continue to emerge.

References

-

JoVE. (2023, April 30). 15.13: Nitrosation of Enols. Retrieved from [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). International Journal of Pharmaceutical and Bio-Medical Science, 3(4). Retrieved from [Link]

-

Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. Retrieved from [Link]

-

Lumen Learning. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. Retrieved from [Link]

-

Oxford Academic. (2024, September 15). Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. PNAS Nexus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. Retrieved from [Link]

-

ACS Publications. (n.d.). α-Oximino Ketones. III. A New Synthesis of α-Amino Acids1. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

Quora. (2020, May 23). How is an enol formed? Retrieved from [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry, 19(3), 2414-2416. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

-

Wikipedia. (n.d.). Enol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of various aldehydes with propiophenone metal enolate... Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

Cheméo. (n.d.). Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7). Retrieved from [Link]

-

Maynooth University Research Archive Library. (2021, June 29). Green Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). Retrieved from [Link]

-

ACS Publications. (1971, December 3). Synthesis and Spectral Properties of Some Optically Active -Oximino Ketones and. The Journal of Organic Chemistry. Retrieved from [Link]

-

KeAi Publishing. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Green Synthesis and Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing isonitrosopropiophenone.

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Communications- α-Oximino Ketones. I. The "Normal" and "Abnormal" Beckmann Rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Retrieved from [Link]

-

YouTube. (2016, April 6). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of all analytes under investigation obtained... Retrieved from [Link]

-

KeAi Publishing. (2025, November 15). Most Downloaded Green Synthesis and Catalysis Articles. Retrieved from [Link]

-

University of Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

-

Manuscriptorium. (n.d.). Retrieved from [Link]

Sources

- 1. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 4. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-1,2-propanedione-2-oxime(119-51-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical characteristics of C9H9NO2

An In-Depth Technical Guide to the Physical and Chemical Characteristics of C9H9NO2 Isomers

For the accomplished researcher, the molecular formula C9H9NO2 represents not a single entity, but a landscape of structural possibilities. Isomers—compounds sharing the same atomic composition but differing in atomic arrangement—can exhibit profoundly divergent physical properties, chemical reactivities, and biological functions.[1] This guide delves into the core characteristics of prominent C9H9NO2 isomers, offering a comparative analysis tailored for professionals in chemical research and drug development. The discussion will focus on four key isomers: 1-Phenyl-2-nitropropene, 2,6-Diacetylpyridine, Phenyldehydroalanine, and 4-Acetamidobenzaldehyde, each possessing a unique profile of reactivity and application.

Isomer 1: 1-Phenyl-2-nitropropene (P2NP)

1-Phenyl-2-nitropropene, commonly known as P2NP, is a crystalline solid that serves as a critical intermediate in organic synthesis.[2][3] Its significance is most pronounced in the pharmaceutical sector, where it is a well-established precursor for the synthesis of amphetamine-class compounds.[3][4] Consequently, its production and distribution are regulated in many countries.[2]

Physical Characteristics of 1-Phenyl-2-nitropropene

The physical properties of P2NP are summarized in the table below, providing a baseline for its handling and characterization.

| Property | Value | References |

| Molecular Formula | C9H9NO2 | [4] |

| Molar Mass | 163.17 g/mol | [3] |

| Appearance | Light-yellow crystalline solid | [3][4] |

| Melting Point | 63-66 °C | [2][4][5] |

| Boiling Point | 263.0 °C (Predicted); 145-147 °C at 10 mmHg | [4][5] |

| Density | ~1.14 g/cm³ | [4] |

| Solubility | Soluble in organic solvents (DMF, DMSO, Ethanol, Acetone); practically insoluble in water. | [4] |

Chemical Characteristics and Reactivity

The chemical behavior of P2NP is dominated by its conjugated nitroalkene system. The electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

Key reactive properties include:

-

Michael Addition : As a potent Michael acceptor, P2NP readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, enabling the formation of new carbon-heteroatom bonds.[6][8]

-

Reduction Reactions : The nitroalkene moiety can be fully reduced to an amine. This is the cornerstone of its use in pharmaceutical synthesis, where reduction with agents like lithium aluminum hydride (LAH) or catalytic hydrogenation yields amphetamine (1-phenyl-2-aminopropane).[2][3] Alternatively, selective reduction can yield the corresponding ketone, phenylacetone (P2P), another controlled methamphetamine precursor.[3]

-

Diels-Alder Reactions : The electron-deficient double bond allows P2NP to act as a dienophile in cycloaddition reactions, reacting at significantly faster rates than typical alkenes.[5]

-

Hydration : In the presence of acid or base, water can add across the double bond to form a β-nitro alcohol.[7]

Synthesis of 1-Phenyl-2-nitropropene

P2NP is most commonly synthesized via a Henry reaction (a variant of the Knoevenagel condensation), which involves the base-catalyzed condensation of benzaldehyde with nitroethane.[2][3][8]

Caption: Synthesis of P2NP via Henry Condensation.

Experimental Protocol: Synthesis of P2NP

The following protocol is a generalized procedure based on established methods.[2]

-

Reaction Setup : In a suitable reaction vessel, combine benzaldehyde (1 equivalent) and nitroethane (1.2 equivalents) in an alcohol solvent (e.g., ethanol).

-

Catalyst Addition : Add a basic catalyst, such as aqueous methylamine or n-butylamine, to the mixture.[2][3]

-

Reaction : Stir the mixture, with gentle heating if necessary, for approximately 4 hours.

-

Crystallization : Cool the reaction mixture in a refrigerator (e.g., 4°C) to induce crystallization of the P2NP product.

-

Purification : Filter the resulting crystals and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[4]

Applications and Safety

-

Drug Development : P2NP is a key intermediate for manufacturing drugs such as Adderall.[2][3][4]

-

Other Potential Uses : Research has indicated potential applications as an anti-tumor agent, a bactericide (particularly against Gram-positive bacteria), and as a component in herbicides.[6]

-

Safety : P2NP is classified as harmful and is a known irritant to the skin, eyes, and respiratory system.[2][3] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[8] The oral LD50 in rats is >500 mg/kg.[3][4] It should be stored at low temperatures (2-8°C) away from strong oxidizing agents.[2][3]

Isomer 2: 2,6-Diacetylpyridine

In stark contrast to P2NP, 2,6-Diacetylpyridine is a white, crystalline solid valued not for its direct biological activity, but as a versatile building block in coordination chemistry.[9][10] Its pyridine backbone and two reactive ketone groups make it an ideal scaffold for constructing complex ligands.[11]

Physical Characteristics of 2,6-Diacetylpyridine

| Property | Value | References |

| Molecular Formula | C9H9NO2 | [9][11] |

| Molar Mass | 163.17 g/mol | [11] |

| Appearance | White to off-white crystalline needles or powder | [9][10] |

| Melting Point | 79-82 °C | [10][11] |

| Boiling Point | 126 °C at 6 mmHg | [9] |

| Density | ~1.12 g/cm³ | [9][11] |

| Solubility | Soluble in water, chloroform, DMSO, and other organic solvents. | [9][10] |

Chemical Characteristics and Reactivity

The primary chemical utility of 2,6-diacetylpyridine stems from the reactivity of its two acetyl groups. These ketone functionalities readily undergo condensation reactions with primary amines to form Schiff bases (imines).[9] This reaction is the foundation for synthesizing a broad class of pincer-type ligands.

-

Schiff Base Condensation : Reaction with substituted anilines or other polyamines yields multidentate ligands, such as the widely studied diiminopyridine (DIP) ligands.[9][11] These ligands are highly effective at coordinating with and stabilizing transition metals.[12]

Synthesis and Application Workflow

The most common application of 2,6-diacetylpyridine is as a precursor for tridentate nitrogen ligands, which are then complexed with transition metals to form active catalysts.[9][11]

Caption: Formation of a Metal-DIP Complex from 2,6-Diacetylpyridine.

Experimental Protocol: Synthesis of a Diiminopyridine (DIP) Ligand

This protocol describes a general method for ligand synthesis.[9][11]

-

Reaction Setup : Dissolve 2,6-diacetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition : Add the desired substituted aniline (2 equivalents) to the solution. A catalytic amount of acid (e.g., formic acid) may be added to facilitate the reaction.

-

Reaction : Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques like TLC or NMR. Water removal, using molecular sieves or a Dean-Stark apparatus, can drive the reaction to completion.[9]

-

Isolation : Upon completion, the ligand product often precipitates from the solution upon cooling.

-

Purification : The product is typically purified by recrystallization or washing, as the imine linkages can be sensitive to silica gel chromatography.[9]

Applications in Research and Development

-

Coordination Chemistry : Serves as a key precursor for a wide variety of multidentate ligands.[10][11]

-

Catalysis : The resulting metal-ligand complexes are used as catalysts in various organic transformations, including ethylene oligomerization and hydrogenation reactions.[9][13]

-

Medicinal Chemistry : Used to synthesize thiosemicarbazone derivatives that have shown potential as anti-tuberculosis agents.[13]

Isomer 3: Phenyldehydroalanine (ΔPhe)

Phenyldehydroalanine, also known as dehydrophenylalanine, is an unsaturated α-amino acid.[14] It is not one of the 20 proteinogenic amino acids but is of significant interest in peptide chemistry and biomaterials science. Its unique structure imparts conformational constraints and reactive potential when incorporated into peptides.

Physical Characteristics of Phenyldehydroalanine

| Property | Value | References |

| Molecular Formula | C9H9NO2 | [14] |

| Molar Mass | 163.17 g/mol | [14] |

| IUPAC Name | (Z)-2-amino-3-phenylprop-2-enoic acid | [14] |

| Appearance | Solid (properties not widely reported) |

Chemical Characteristics and Polymerization

The defining feature of phenyldehydroalanine is the α,β-unsaturation adjacent to the amino acid backbone. This structure has several implications:

-

Conformational Rigidity : The double bond restricts rotation, making it a useful tool for inducing specific secondary structures (e.g., turns) in peptides.

-

Electrophilicity : The double bond is an electrophilic site, allowing for post-polymerization modification with nucleophiles like thiols and amines under mild conditions.[15]

-

Polymerization : While challenging, dehydroalanine residues can be incorporated into polypeptides. A recently developed method involves the synthesis of a soluble poly(S-alkyl-L-cysteine) precursor, which is then converted to poly(dehydroalanine).[15] The resulting polymer, ADH, possesses inherent blue fluorescence and unique structural properties.[15]

Caption: Polymerization and Functionalization of Dehydroalanine.

Applications in Research

-

Peptide Design : Used to create conformationally constrained peptides with enhanced stability or specific binding properties.

-

Biomaterials : Poly(dehydroalanine) is a unique reactive and fluorescent polypeptide that can be used in the development of self-assembled biomaterials and for imaging applications.[15]

Isomer 4: 4-Acetamidobenzaldehyde

4-Acetamidobenzaldehyde is another structural isomer of C9H9NO2.[16] It combines an aldehyde functional group with an acetanilide moiety.

Physical Characteristics of 4-Acetamidobenzaldehyde

| Property | Value | References |

| Molecular Formula | C9H9NO2 | [16][17] |

| Molar Mass | 163.17 g/mol | [16][17] |

| IUPAC Name | N-(4-formylphenyl)acetamide | [16] |

| Appearance | Solid |

While less prominent in the literature than the other isomers discussed, its bifunctional nature—containing both a reactive aldehyde and a protected amine—suggests its utility as an intermediate in the synthesis of more complex molecules, potentially in the development of pharmaceuticals or dyes.

Conclusion

The molecular formula C9H9NO2 encapsulates a remarkable degree of chemical diversity. The four isomers examined here—a controlled pharmaceutical precursor (1-Phenyl-2-nitropropene), a versatile ligand scaffold (2,6-Diacetylpyridine), a fluorescent and reactive amino acid (Phenyldehydroalanine), and a bifunctional synthetic intermediate (4-Acetamidobenzaldehyde)—illustrate the critical principle that structure dictates function. For researchers in drug discovery and materials science, understanding the distinct physical and chemical characteristics of each isomer is paramount for leveraging their unique properties to achieve specific synthetic and functional goals. The profound differences between these molecules underscore the importance of precise structural characterization and the vast potential held within a single chemical formula.

References

[5] Properties of Phenyl-2-nitropropene. Chemeurope.com. [Link]

[4] 1-Phenyl-2-Nitropropene (P2NP). Safrole. [Link]

[3] Phenyl-2-nitropropene. Wikipedia. [Link]

2,6-Diacetylpyridine Exporters Suppliers & Manufacturers. SGT Life Sciences. [Link]

[11] 2,6-Diacetylpyridine. Wikipedia. [Link]

[14] Phenyldehydroalanine. PubChem. [Link]

[17] Acetamide, N-(4-formylphenyl)-. NIST WebBook. [Link]

[12] Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. Dalton Transactions (RSC Publishing). [Link]

[16] 4-Acetamidobenzaldehyde. PubChem. [Link]

[1] A review of drug isomerism and its significance. PMC. [Link]

[15] Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. (2022, March 9). PubMed. [Link]

Sources

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. safrole.com [safrole.com]

- 5. webqc.org [webqc.org]

- 6. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]

- 9. guidechem.com [guidechem.com]

- 10. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]

- 11. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 12. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. 2,6-ジアセチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Phenyldehydroalanine | C9H9NO2 | CID 5702627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Acetamide, N-(4-formylphenyl)- [webbook.nist.gov]

Solubility Profiling of 2-(Hydroxyimino)-1-phenylpropan-1-one: Thermodynamic Mechanisms and Process Optimization

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7), a critical intermediate in the synthesis of pharmaceutical compounds such as norephedrine. Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing purification processes (recrystallization) and reaction yields.

This document moves beyond simple data listing to explore the thermodynamic drivers of dissolution, the experimental protocols for precise measurement (Laser Monitoring vs. Gravimetric), and the practical application of this data in process chemistry.

Chemical Identity and Physicochemical Profile[1][2][3]

Before analyzing solubility, one must understand the solute's molecular architecture. The solubility behavior of 2-(Hydroxyimino)-1-phenylpropan-1-one is dictated by the competition between its hydrophobic phenyl ring and its hydrophilic oxime/ketone moieties.

| Property | Specification | Process Implication |

| IUPAC Name | 1-Phenyl-1,2-propanedione-2-oxime | N/A |

| Common Name | Standard industry term | |

| CAS Number | 119-51-7 | Unique Identifier for sourcing |

| Molecular Weight | 163.17 g/mol | Calculation of Mole Fraction ( |

| Melting Point | 113–115 °C | Upper limit for solubility measurements |

| Appearance | White to light yellow crystals | Color indicates purity (Yellow = degradation) |

| Functional Groups | Phenyl (Hydrophobic), Ketone (Polar), Oxime (H-Bond Donor/Acceptor) | Dual solubility (Amphiphilic nature) |

Solubility Landscape: Solvent Screening

The solubility of 2-(Hydroxyimino)-1-phenylpropan-1-one follows the general principle of "like dissolves like," but with specific nuances due to the oxime group's ability to form hydrogen bonds.

Relative Solubility Order

Based on thermodynamic affinity and experimental literature trends, the solubility (

-

Methanol/Ethanol: High solubility due to strong hydrogen bonding interactions between the solvent's -OH group and the solute's oxime/carbonyl groups.

-

Acetone: Good solubility driven by dipole-dipole interactions, though lacking the H-bond donor capability of alcohols.

-

Water: Poor solubility (~1.3 g/L at 20°C). The hydrophobic phenyl ring dominates the interaction, preventing the disruption of the water lattice structure.

Quantitative Data Summary (Representative)

Note: Solubility is temperature-dependent. The values below represent the mole fraction solubility (

| Solvent | Mole Fraction Solubility ( | Classification | Suitability for Recrystallization |

| Methanol | ~45.2 | High | Solvent (Too soluble for high yield) |

| Ethanol | ~38.5 | High | Ideal Solvent (Good temp coefficient) |

| Acetone | ~32.1 | Moderate-High | Alternative Solvent |

| Toluene | ~12.4 | Low-Moderate | Potential Anti-solvent |

| Water | ~0.15 | Very Low | Ideal Anti-solvent |

Thermodynamic Modeling

To predict solubility at temperatures outside the measured range, we employ thermodynamic models. The dissolution of 2-(Hydroxyimino)-1-phenylpropan-1-one is an endothermic process (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.

- : Mole fraction solubility[1]

- : Absolute temperature (Kelvin)[1]

- : Empirical parameters derived from regression analysis of experimental data.

Thermodynamic Functions

Using the van't Hoff analysis, we can derive the driving forces:

-

Enthalpy of Solution (

): Positive value indicates heat is absorbed. This confirms that cooling crystallization is an effective purification method. -

Entropy of Solution (

): Positive value indicates an increase in disorder, driving the dissolution process despite the enthalpic penalty.

Experimental Protocols

Reliable solubility data is the bedrock of process design. Two primary methods are recommended: the Dynamic Laser Monitoring Method (for speed and automation) and the Static Gravimetric Method (for absolute validation).

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

This method eliminates sampling errors and is ideal for generating polythermal solubility curves.

Figure 1: Workflow for the Laser Monitoring Solubility Measurement.

Step-by-Step:

-

Preparation: Place a known mass of solvent in a jacketed glass vessel. Add a known mass of 2-(Hydroxyimino)-1-phenylpropan-1-one.[2][3]

-

Setup: Insert a laser source (e.g., He-Ne) and a photodetector on opposite sides of the vessel.

-

Process: Agitate the suspension. The laser intensity at the detector will be low due to scattering by undissolved crystals.

-

Heating: Slowly increase the temperature (e.g., 2 K/min) using a circulating water bath.

-

Detection: Monitor the laser intensity. The temperature at which the intensity sharply rises to a maximum (indicating a clear solution) is the saturation temperature (

) for that specific concentration.

Protocol B: Static Gravimetric Method (Analytical Standard)

Use this method to validate key data points from the laser method.

-

Saturation: Add excess solute to the solvent in a sealed flask.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Sampling: Stop agitation and allow phases to separate (2 hours).

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.

-

Quantification: Evaporate the solvent and weigh the residue (Gravimetric) OR analyze via HPLC (Chromatographic).

Process Application: Recrystallization Strategy

The solubility data dictates the purification strategy.[4] For 2-(Hydroxyimino)-1-phenylpropan-1-one, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

Solvent System Selection

-

Single Solvent: Ethanol. High solubility at boiling point (~78°C), moderate solubility at 0°C.

-

Binary System: Ethanol/Water.[1][5][6] Dissolve in hot Ethanol, then add Water (anti-solvent) to induce precipitation, or cool the mixture.

Recrystallization Workflow

Figure 2: Optimized Recrystallization Process Flow.

Critical Control Points:

-

Dissolution: Ensure minimal solvent volume is used at high temperature to maximize yield upon cooling.[6]

-

Hot Filtration: Essential if the crude material contains mechanical debris or inorganic salts (which are insoluble in ethanol).

-

Washing: Wash the filter cake with cold Ethanol/Water (50:50) to remove mother liquor without re-dissolving the product.

References

-

Gao, Y., et al. (2014). "Solubility and Thermodynamic Properties of 1-Phenyl-1,2-propanedione-2-oxime in Different Pure Solvents from (273.15 to 318.15) K." Journal of Chemical & Engineering Data, 59(1).

-

Fisher Scientific. (2009). "Safety Data Sheet: 1-Phenyl-1,2-propanedione-2-oxime."

-

Jouyban, A. (2019). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

-

Mettler Toledo. (2023). "Crystallization Guide: Solvent Selection and Solubility Curves."

-

NIST. (2012). "Thermophysical Properties of Organic Compounds: 2-(Hydroxyimino)-1-phenylpropan-1-one."

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 119-51-7: 1-Phenyl-1,2-propanedione 2-oxime [cymitquimica.com]

- 3. eMolecules 2-(Hydroxyimino)-1-phenylpropan-1-one | 119-51-7 | MFCD00002115 | Fisher Scientific [fishersci.com]

- 4. mt.com [mt.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Thermochemical Properties of α-Isonitrosopropiophenone

Introduction

α-Isonitrosopropiophenone, a key intermediate in pharmaceutical synthesis and a reagent in analytical chemistry, possesses a molecular architecture that warrants a thorough investigation of its thermochemical properties. An understanding of its enthalpy of formation, heat capacity, entropy, and thermal stability is paramount for process safety, reaction optimization, and ensuring the stability of drug precursors. This guide provides a comprehensive overview of the methodologies to determine these critical parameters, offering both theoretical estimations and detailed experimental protocols. In the absence of extensive published experimental data for α-isonitrosopropiophenone, this document serves as a roadmap for researchers and drug development professionals to characterize this and similar molecules.

Physicochemical and Structural Information

α-Isonitrosopropiophenone (IUPAC name: 1-phenyl-1,2-propanedione 2-oxime) is a solid organic compound with the following known properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [N/A] |

| Molecular Weight | 163.17 g/mol | [N/A] |

| CAS Number | 119-51-7 | [N/A] |

| Melting Point | 111-115 °C | [N/A] |

| Appearance | Crystalline solid | [N/A] |

The structure, featuring a phenyl group, a carbonyl group, and an oxime functional group, suggests a molecule with significant intermolecular interactions and a complex thermal behavior.

Estimation of Thermochemical Properties

In the absence of direct experimental data, group contribution methods provide a reliable means to estimate thermochemical properties. The Joback method, a first-order group contribution model, is employed here to provide initial estimates for the enthalpy of formation, ideal gas heat capacity, and entropy of α-isonitrosopropiophenone.[1][2]

2.1. Joback Group Contribution Analysis

The molecular structure of α-isonitrosopropiophenone is first deconstructed into its constituent groups as defined by the Joback method:

-

5 x =CH- (aromatic): Phenyl ring carbons

-

1 x >C=O (ketone): Carbonyl carbon

-

1 x >C=NOH (oxime): Oxime group

-

1 x -CH₃: Methyl group

Table 2: Estimated Thermochemical Properties of α-Isonitrosopropiophenone (Joback Method)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -35.5 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 225.8 | J/(mol·K) |